GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) within the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This compound has demonstrated significant anti-tumor activity in various preclinical models and is under investigation for its potential therapeutic applications in treating cancers such as melanoma and colorectal cancer .
The compound is classified as a small molecule drug candidate and is recognized for its role in cancer therapeutics. It has been studied extensively in the context of its mechanism of action, pharmacokinetics, and potential clinical applications. GDC-0623 is synthesized through a series of chemical reactions that involve the formation of imidazo[1,5-a]pyridine derivatives.
The synthesis of GDC-0623 typically involves several key steps:
While industrial production methods are not extensively documented, optimization of these synthetic routes is essential to achieve high yields and purity levels .
The molecular formula for GDC-0623 is . The compound's structure features an imidazo[1,5-a]pyridine core with a carboxamide functional group at position 6. The presence of halogen atoms (fluorine and iodine) contributes to its biological activity.
Key structural identifiers include:
GDC-0623 can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or alcohols as nucleophiles. The products formed depend on the specific conditions and reagents used during the reactions .
GDC-0623 acts primarily as an ATP-noncompetitive allosteric inhibitor of MEK1. Its mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, effectively blocking MEK feedback phosphorylation of wild-type RAF. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics studies indicate that GDC-0623 is rapidly absorbed with a terminal half-life ranging from 4 to 6 hours. Its action results in significant molecular changes within target cells, contributing to its anti-tumor effects .
GDC-0623 exhibits several notable physical and chemical properties:
The specific melting point, boiling point, and other thermodynamic properties have not been detailed in available literature but are essential for practical applications in drug formulation .
GDC-0623 has significant potential in cancer research due to its ability to inhibit MEK1 effectively. It is being explored for use in combination therapies with other agents targeting different pathways involved in tumor growth and progression. Its promising results in preclinical studies have led to its advancement into phase I clinical trials for patients with locally advanced or metastatic solid tumors.
Further research may expand its application scope beyond oncology into other therapeutic areas where MAPK signaling plays a critical role .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: